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molecular formula C12H23N3O3 B1518852 Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate CAS No. 681248-23-7

Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate

Cat. No. B1518852
M. Wt: 257.33 g/mol
InChI Key: IAVGDVAEJBSATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491718B2

Procedure details

A mixture of Example 604A (500 mg) was hydrogenated in the presence of Raney® nickel (5 g) in 10 mL of 20% ammonium hydroxide in methanol at room temperature for 16 hours under 60 psi pressure. Insoluble was filtered off and the filtrate was evaporated to dryness and the residue was redissolved in ether. The ethereal solution was passed through membrane filter. The title compound was obtained after ether was removed. 330 mg. MS (ESI(+)) m/e 258 (M+H)−; 1H NMR (300 MHz, DMSO-d6) δ 4.04 (s, 2H), 3.42-3.45 (m, 4H), 3.26-3.33 (m, 42H), 1.41 (s, 9H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])#[N:2]>[OH-].[NH4+].CO.[Ni]>[NH2:2][CH2:1][CH2:3][C:4]([N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in ether
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
NCCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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